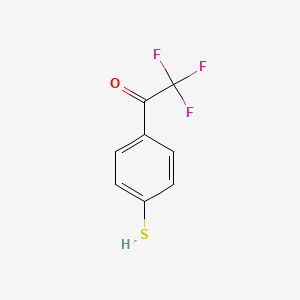

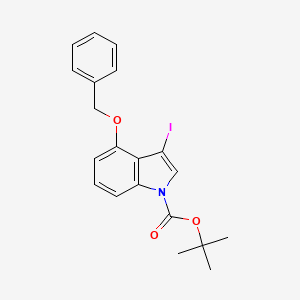

4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester

Overview

Description

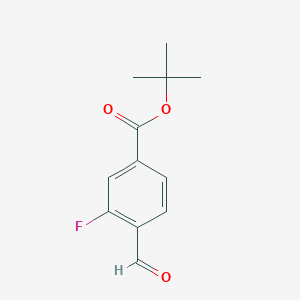

The compound "4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar ester compounds. These include methods for activating carboxylic acids, synthesizing N-protected amino acid tert-butyl esters, and the synthesis of compounds with tert-butoxycarbonyl groups .

Synthesis Analysis

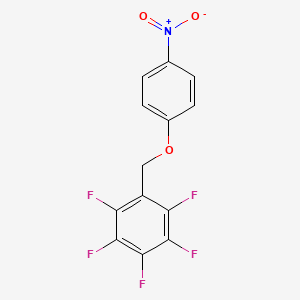

The synthesis of related compounds often involves the activation of carboxylic acids and the formation of esters. For example, tert-butyl carbonates are used to activate carboxylic acids in the presence of DMAP, leading to the formation of active esters . Another method described involves an iodolactamization as a key step in the enantioselective synthesis of a benzyl carbamate

Scientific Research Applications

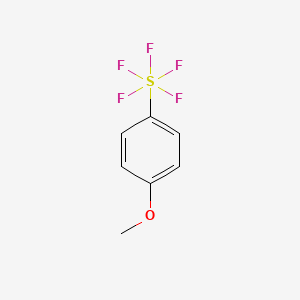

Improved Selectivity in Removal Processes

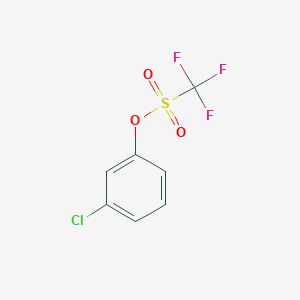

The removal of the tert-butyloxycarbonyl group in the presence of benzyloxycarbonyl groups, benzyl esters, and benzyl ethers can be made more selective by using specific mixtures like trifluoroacetic acid with phenols. This technique is significant in the practical execution of partial deprotection in synthetic chemistry (Bodanszky & Bodanszky, 2009).

Oxidative Esterification Processes

A metal-free oxidative esterification of benzyl CH bonds, using tetrabutylammonium iodide as a catalyst and tert-butyl hydroperoxide as a co-oxidant, has been developed. This method is effective for the O-protection of N-Boc amino acids and is suitable for various carboxylic acids to yield esters (Feng et al., 2012).

Synthesis and Polymerization

The synthesis and polymerization of new cyclic esters containing protected functional groups, such as hydroxyl, amino, and carboxyl, have been achieved. This process involves the Baeyer−Villiger oxidation and subsequent reactions, highlighting the versatility of compounds like 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester in creating functional materials (Trollsås et al., 2000).

Synthesis of Novel Compounds

The base-promoted cyclization of tert-butyl esters has been used to synthesize novel compounds, such as 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This method demonstrates the utility of tert-butyl esters in creating complex molecular structures with potential applications in medicinal chemistry (Hodges et al., 2004).

Chemical Transformations and Reactions

In the field of synthetic organic chemistry, tert-butyl esters are used in various transformations. For example, the rapid chemoselective deprotection of benzyl esters using nickel boride highlights the reactivity and usefulness of these compounds in synthesizing diverse chemical entities (Khurana & Arora, 2009).

Future Directions

Indole derivatives, such as 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester, have attracted increasing attention in recent years due to their significant role in cell biology and their application as biologically active compounds . The future research directions could involve the investigation of novel methods of synthesis and the exploration of their potential applications in pharmaceuticals and materials science.

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives are prevalent in many bioactive compounds and can interact with a variety of biological targets .

Mode of Action

The compound contains atert-butyloxycarbonyl (BOC) group , which is commonly used in solid phase peptide synthesis and can be removed by concentrated, strong acid . This suggests that the compound may undergo reactions that involve the removal of the BOC group, potentially altering its interaction with its targets.

Biochemical Pathways

The compound’s structure suggests it may be involved inSuzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . These reactions involve the coupling of two chemically differentiated fragments with the metal catalyst, resulting in the formation of a new carbon-carbon bond .

Result of Action

Given the compound’s potential involvement in Suzuki–Miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.

Action Environment

The success of suzuki–miyaura cross-coupling reactions, which the compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.

properties

IUPAC Name |

tert-butyl 3-iodo-4-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-15(21)18-16(22)10-7-11-17(18)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWYSDCTPHCSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166059 | |

| Record name | 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914349-27-2 | |

| Record name | 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-iodo-4-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

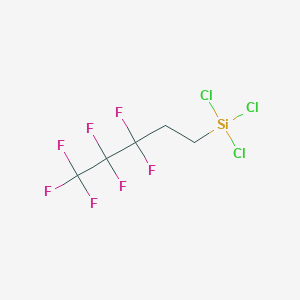

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt](/img/structure/B3031912.png)

![(8S,9R,10S,13R,14R,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3031916.png)